molecular formula C9H12O4 B1209530 4-Hydroxy-3,5-dimethoxybenzyl alcohol CAS No. 530-56-3

4-Hydroxy-3,5-dimethoxybenzyl alcohol

Cat. No. B1209530
CAS RN: 530-56-3
M. Wt: 184.19 g/mol
InChI Key: LUOAEJWSKPQLJD-UHFFFAOYSA-N
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Description

4-Hydroxy-3,5-dimethoxybenzyl alcohol, also known as Syringic alcohol or Syringyl alcohol, is a 2,4,6-substituted phenol with antiviral properties . It has a molecular formula of C9H12O4 and a molecular weight of 184.19 .


Molecular Structure Analysis

The molecular structure of 4-Hydroxy-3,5-dimethoxybenzyl alcohol consists of a phenol ring substituted by a hydroxymethyl group at position 4 and methoxy groups at positions 2 and 6 . The IUPAC Standard InChI is InChI=1S/C9H12O4/c1-12-7-3-6 (5-10)4-8 (13-2)9 (7)11/h3-4,10-11H,5H2,1-2H3 .


Chemical Reactions Analysis

In a study, it was found that the sonocatalytic activity of porous carbonaceous materials could be used for the selective oxidation of 4-Hydroxy-3,5-dimethoxybenzyl alcohol . The sonochemical reaction catalytic tests considerably increased the catalytic activity of C-meso (non-doped mesoporous carbon material) .


Physical And Chemical Properties Analysis

4-Hydroxy-3,5-dimethoxybenzyl alcohol is a kind of phenol with antiviral properties . It has a molecular weight of 184.19 and a molecular formula of C9H12O4 . It is soluble in DMSO at a concentration of 36 mg/mL .

Mechanism of Action

While the exact mechanism of action of 4-Hydroxy-3,5-dimethoxybenzyl alcohol is not clear, it is known to have antiviral properties . A study suggested that the sonoactivity for the selective oxidation of this compound might be associated with an acid–base interaction between the catalysts and the substrate .

Safety and Hazards

4-Hydroxy-3,5-dimethoxybenzyl alcohol is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of contact with skin or eyes, it is recommended to wash with plenty of water .

properties

IUPAC Name

4-(hydroxymethyl)-2,6-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-12-7-3-6(5-10)4-8(13-2)9(7)11/h3-4,10-11H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOAEJWSKPQLJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00201050
Record name 4-Hydroxy-3,5-dimethoxybenzyl alcohol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-3,5-dimethoxybenzyl alcohol

CAS RN

530-56-3
Record name Syringyl alcohol
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Record name Syringic alcohol
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Record name 4-Hydroxy-3,5-dimethoxybenzyl alcohol
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URL https://comptox.epa.gov/dashboard/DTXSID00201050
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Record name 4-hydroxy-3,5-dimethoxybenzyl alcohol
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Record name SYRINGIC ALCOHOL
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Synthesis routes and methods

Procedure details

310 g of 2,6-dimethoxyphenol, 300 g of 38 wt% formalin, and 810 g of 10% wt% aqueous sodium hydroxide were reacted for 60 hours at 25° C. under a pressure of 0 kg/cm2 -G, the reaction mixture was and then neutralized with sulfuric acid, to obtain 80 g of 2,6-dimethoxy-4-(hydroxymethyl)phenol. (Yield: 22 mol%) 25 g of the obtained 2,6-dimethoxy-4-(hydroxymethyl)phenol was reacted in 320 ml of methanol in the presence of 0.375 wt% of platinum-alumina catalyst and hydrogen for 4 hours at 200° C. at 199 kg/cm2 -G, and 15 g of 2,6-dimethoxy-4-methylphenol was obtained. (Yield: 66 mol%) The yield on the basis of the amount of the raw material was 15 mol%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes carbonaceous materials interesting for the selective oxidation of 4-Hydroxy-3,5-dimethoxybenzyl alcohol?

A1: The research focuses on using N-doped and non-doped carbonaceous materials as potential catalysts for this reaction. This is driven by the need to find alternatives to traditional metal-based catalysts, which can be expensive and environmentally harmful. Carbonaceous materials, particularly those with tailored porosity and surface chemistry, present an attractive option due to their potential for cost-effectiveness and environmental friendliness.

Q2: How did the researchers assess the catalytic activity of the carbonaceous materials under sonication?

A2: The researchers synthesized various carbonaceous materials using a hard-template technique. These materials were then subjected to sonication at different frequencies (22, 100, 500, and 800 kHz) with a 50% amplitude. The catalytic activity was evaluated by monitoring the conversion of 4-Hydroxy-3,5-dimethoxybenzyl alcohol during the sonochemical reaction. The results showed that C-meso, a non-doped mesoporous carbon material, exhibited significantly increased catalytic activity under sonication compared to the control conditions without sonication [].

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